molecular formula C22H15N3O4S B4916820 (5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4916820
M. Wt: 417.4 g/mol
InChI Key: BMJHQKJEUZGXSU-UDWIEESQSA-N
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Description

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a thiazolidine ring, a nitrophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced through a condensation reaction between an indole derivative and an aldehyde or ketone.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via a nucleophilic substitution reaction involving a nitrobenzyl halide and the thiazolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent due to its ability to modulate various biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as anti-diabetic agents.

    Indole Derivatives: Compounds like indomethacin and tryptophan, which have various biological activities.

Uniqueness

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, a nitrophenyl group, and an indole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c1-2-10-23-14-16(18-8-3-4-9-19(18)23)12-20-21(26)24(22(27)30-20)13-15-6-5-7-17(11-15)25(28)29/h1,3-9,11-12,14H,10,13H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHQKJEUZGXSU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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